3-(1H-pyrazol-4-yloxy)propan-1-amine
Description
3-(1H-Pyrazol-4-yloxy)propan-1-amine is an organic compound featuring a pyrazole ring linked via an ether oxygen to a propan-1-amine backbone. Its molecular formula is C₇H₁₁N₃O (molar mass ≈ 153.18 g/mol). The pyrazole moiety and amine group make it a versatile intermediate in medicinal chemistry and materials science, particularly in the design of kinase inhibitors and functionalized polymers.
Properties
Molecular Formula |
C6H11N3O |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
3-(1H-pyrazol-4-yloxy)propan-1-amine |
InChI |
InChI=1S/C6H11N3O/c7-2-1-3-10-6-4-8-9-5-6/h4-5H,1-3,7H2,(H,8,9) |
InChI Key |
FKDRODGVMQKAJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1)OCCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-4-yloxy)propan-1-amine typically involves the reaction of 4-hydroxy-1H-pyrazole with 3-chloropropan-1-amine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for 3-(1H-pyrazol-4-yloxy)propan-1-amine are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrazol-4-yloxy)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amine derivatives with altered oxidation states.
Scientific Research Applications
3-(1H-pyrazol-4-yloxy)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(1H-pyrazol-4-yloxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural motifs with 3-(1H-pyrazol-4-yloxy)propan-1-amine but differ in substituents, linkage types, or appended functional groups:
Key Observations :
- Substituent Effects : The trifluoromethyl group in enhances lipophilicity and metabolic stability, while the pyrazine ring in improves hydrogen-bonding capacity for kinase targeting.
- Aromaticity : Chlorophenyl/phenyl groups in enhance π-π stacking interactions, favoring receptor binding in antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
